![molecular formula C13H19FN2OS B14135854 N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea CAS No. 89135-75-1](/img/structure/B14135854.png)
N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea is an organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a methylsulfanyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea typically involves the reaction of 4-fluoroaniline with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluoroaniline+Methyl isocyanate→N’-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the urea backbone can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-Fluorophenyl)-2-methylbenzamide
- N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide
Uniqueness
N’-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89135-75-1 |
|---|---|
Formule moléculaire |
C13H19FN2OS |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-1-methyl-1-(2-methyl-1-methylsulfanylpropyl)urea |
InChI |
InChI=1S/C13H19FN2OS/c1-9(2)12(18-4)16(3)13(17)15-11-7-5-10(14)6-8-11/h5-9,12H,1-4H3,(H,15,17) |
Clé InChI |
PZNRQZIZNBRIDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(N(C)C(=O)NC1=CC=C(C=C1)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)

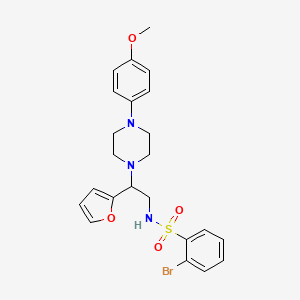
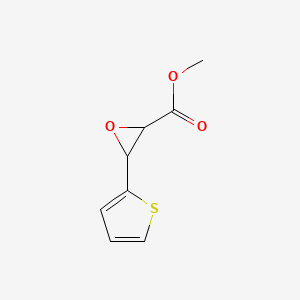
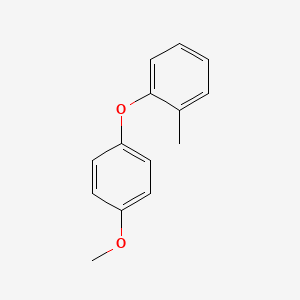

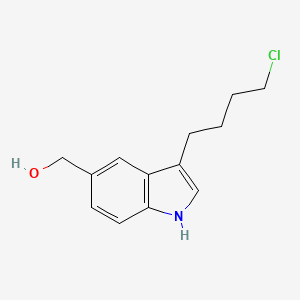
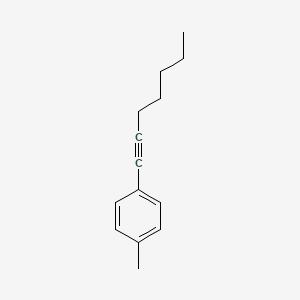
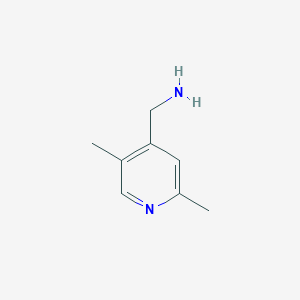
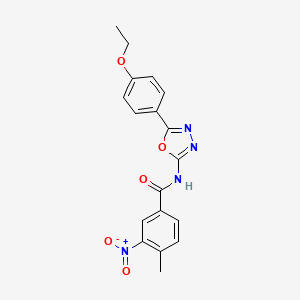
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
